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molecular formula C14H16N2O2 B8578186 1-(4-Isopropylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

1-(4-Isopropylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B8578186
M. Wt: 244.29 g/mol
InChI Key: ZPVFFIFCOQOHSA-UHFFFAOYSA-N
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Patent
US09150555B2

Procedure details

10% palladium carbon (containing ca. 50% water; 1.00 g) was added to a solution of 1-(4-isopropenylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid methyl ester (2.05 g) in 1,4-dioxane (40 ml) and the mixture was stirred under hydrogen atmosphere at room temperature for seven hours. The reaction solution was filtered through Celite and the filtrate was concentrated. Ethanol (40 ml), water (20 ml) and 4N aqueous solution of sodium hydroxide (20 ml) were added to the resultant residue and the mixture was stirred at 80° C. for two hours. After completion of the reaction, the reaction solution was cooled to 0° C. and 1N hydrochloric acid aqueous solution was added therein, the precipitated solid was collected by filtration to give the titled compound (1.77 g) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(4-isopropenylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid methyl ester
Quantity
2.05 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[N:7][N:8]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([CH3:19])=[CH2:18])=[CH:13][CH:12]=2)[C:9]=1[CH3:10])=[O:4].Cl>O1CCOCC1.[C].[Pd]>[CH:17]([C:14]1[CH:13]=[CH:12][C:11]([N:8]2[C:9]([CH3:10])=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=[N:7]2)=[CH:16][CH:15]=1)([CH3:19])[CH3:18] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
1-(4-isopropenylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid methyl ester
Quantity
2.05 g
Type
reactant
Smiles
COC(=O)C=1C=NN(C1C)C1=CC=C(C=C1)C(=C)C
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Name
palladium carbon
Quantity
1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen atmosphere at room temperature for seven hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
Ethanol (40 ml), water (20 ml) and 4N aqueous solution of sodium hydroxide (20 ml) were added to the resultant residue
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)N1N=CC(=C1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.77 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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